Dihydrozeatin

Übersicht

Beschreibung

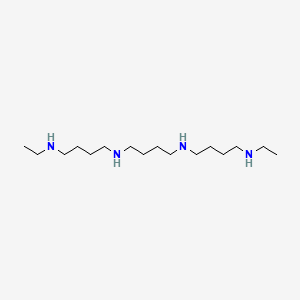

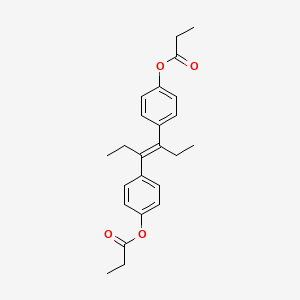

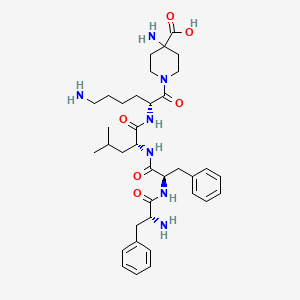

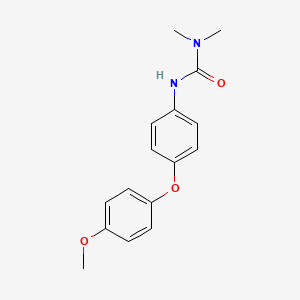

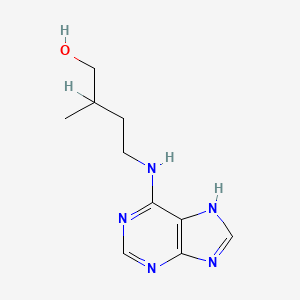

Dihydrozeatin (DHZ) is a naturally occurring cytokinin that is generally very active . It belongs to the class of organic compounds known as 6-alkylaminopurines . These compounds contain an alkylamine group attached at the 6-position of a purine . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Synthesis Analysis

Dihydrozeatin can be synthesized in two different pathways: the tRNA pathway and the AMP pathway . In the tRNA pathway, zeatin is a recycled product of isopentenylated tRNAs . In the AMP pathway, zeatin is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .

Molecular Structure Analysis

Dihydrozeatin has a molecular formula of C10H15N5O . Its average mass is 221.259 Da and its monoisotopic mass is 221.127655 Da . It contains a total of 32 bonds; 17 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Physical And Chemical Properties Analysis

Dihydrozeatin has a density of 1.3±0.1 g/cm3 . Its boiling point is 553.8±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 87.8±3.0 kJ/mol . The flash point is 288.7±27.3 °C . The index of refraction is 1.682 . The molar refractivity is 62.4±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Regulation of Growth and Development of Cereals Under Abiotic Stresses

- Summary of Application : Dihydrozeatin is used as a phytohormone to regulate the growth and development of cereals under various abiotic stresses such as extreme temperatures, salinity, drought, UV radiation, and heavy metal pollution .

- Methods of Application : The application of Dihydrozeatin to drought-stressed wheat plants at different developmental stages (tillering, anthesis, grain filling) significantly enhanced drought tolerance .

- Results or Outcomes : The application resulted in enhanced drought tolerance, nutrient uptake (N, P, K), leaf chlorophyll contents, relative water contents, photosynthetic and transpiration rate, yield as well as endogenous hormonal level of kernels .

2. Mitigating Effect of Trans-Zeatin on Cadmium Toxicity in Desmodesmus Armatus

- Summary of Application : Trans-Zeatin, a type of cytokinin which Dihydrozeatin is a derivative of, has been studied for its impact on the green alga Desmodesmus armatus under cadmium (Cd) stress .

- Methods of Application : The application of exogenous cytokinin (t Z) may counteract the inhibitory effect of Cd on D. armatus by influencing the endogenous level of ABA, auxins, brassinosteroids, cytokinins, and gibberellin .

- Results or Outcomes : The cytokinin mitigates Cd toxicity by regulating internal phytohormone levels and activating metal tolerance pathways, increasing phytochelatin synthase activity and phytochelatin accumulation essential for Cd sequestration .

3. Modification of Cytokinin Side Chain

- Summary of Application : Dihydrozeatin is involved in the modification of the side chain of cytokinins, which confers resistance to cytokinin oxidases . This modification process is crucial in the regulation of cytokinin activity within the plant.

- Methods of Application : The specific method involves the reduction of zeatin to dihydrozeatin or O-glycosylation . The O-glucosyl derivatives of dihydrozeatin are believed to be storage products and transport forms and are active only after conversion back to zeatin by β-glucosidases .

- Results or Outcomes : This modification process enhances the plant’s resistance to cytokinin oxidases, thereby regulating the activity of cytokinins within the plant .

4. Enhancing the Efficiency of Micropropagation

- Summary of Application : Dihydrozeatin is often used in tissue culture media to enhance the efficiency of micropropagation . It promotes the formation of shoots and roots, thereby increasing the number of plantlets that can be produced from a single explant.

- Methods of Application : The specific method involves adding Dihydrozeatin to the culture medium at a concentration of 0.1 to 1.0 mg/L . The explants are then cultured on this medium under controlled environmental conditions.

- Results or Outcomes : This application results in a significant increase in the number of shoots and roots formed per explant, thereby enhancing the efficiency of micropropagation .

Safety And Hazards

Zukünftige Richtungen

The roles, if any, of the other biologically active forms of cytokinin (cis-zeatin, dihydrozeatin and isopentenyladenine) remain to be elucidated . The recent identification of genes coding for the enzyme that leads to the biosynthesis of trans-zeatin in rice (OsCYP735A3 and 4), and the identification of a gene coding for an enzyme (CPN1) that converts trans-zeatin riboside to trans-zeatin in the apoplast, further cements the key role played by trans-zeatin in plants .

Eigenschaften

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFACTAYGKKOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933510 | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrozeatin | |

CAS RN |

23599-75-9, 14894-18-9 | |

| Record name | (±)-Dihydrozeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrozeatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydrozeatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.